4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with various phenyl and fluorophenyl groups The presence of chlorine and fluorine atoms in the structure adds to its chemical diversity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core. Reagents such as formamide and acetic anhydride are often used under reflux conditions.
Introduction of Phenyl and Fluorophenyl Groups: The phenyl and fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions. This step may require the use of strong bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).
Attachment of the Chlorofluorophenylmethylsulfanyl Group: This step involves the reaction of the chlorofluorophenylmethylsulfanyl group with the pyrrolopyrimidine core. Thiolation reactions using thiol reagents and catalysts like palladium on carbon (Pd/C) are commonly employed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid (CH₃COOH) under mild heating.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at room temperature.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) under reflux conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Material Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: It is used as a tool compound in biological studies to understand the mechanisms of action of related compounds and to explore new biological pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain kinases, thereby blocking signaling pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE
- **4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE
- **4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE
Uniqueness
The uniqueness of 4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the structure enhances its reactivity and potential for selective interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H16ClF2N3S |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H16ClF2N3S/c26-21-7-4-8-22(28)20(21)14-32-25-23-19(16-5-2-1-3-6-16)13-31(24(23)29-15-30-25)18-11-9-17(27)10-12-18/h1-13,15H,14H2 |
InChI Key |
ZPFPQQAAQSZDNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)SCC4=C(C=CC=C4Cl)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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